1,1-Dimethylpropylzinc bromide

Catalog No.
S1497407
CAS No.
171860-64-3
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylpropylzinc bromide

CAS Number

171860-64-3

Product Name

1,1-Dimethylpropylzinc bromide

IUPAC Name

bromozinc(1+);2-methylbutane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

BCPGBSPHHVJBDF-UHFFFAOYSA-M

SMILES

CC[C-](C)C.[Zn+]Br

Canonical SMILES

CC[C-](C)C.[Zn+]Br

1,1-Dimethylpropylzinc bromide is an organozinc compound with the molecular formula C5_5H11_{11}BrZn and a molecular weight of approximately 216.43 g/mol. It exists as a colorless to pale yellow liquid and is typically handled under inert conditions due to its reactivity with moisture and air. The compound has a density of 0.974 g/mL at 25 °C and a flash point of approximately -17.8 °C, indicating its flammability and the need for careful storage at temperatures between 2-8 °C .

Organic Synthesis

  • Coupling Reagent

    1,1-Dimethylpropylzinc bromide is primarily used as a coupling reagent in organic synthesis. It participates in Negishi coupling reactions, which form carbon-carbon bonds between an organic halide (RX) and an organohalide (R'X) using a palladium or nickel catalyst. This reaction allows for the formation of diverse and complex organic molecules with high efficiency and selectivity.

  • Zincation Reagent

    1,1-Dimethylpropylzinc bromide can also act as a zincating agent, introducing a zinc functional group (-Zn) onto organic molecules. This zinc group can then be further manipulated to introduce various other functionalities, expanding the range of synthetic possibilities.

Research in Material Science

  • Precursor for Functional Materials: 1,1-Dimethylpropylzinc bromide has been explored as a precursor for the synthesis of various functional materials, including:
    • Semiconductors: By reacting with suitable precursors, it can be used to prepare zinc-containing semiconducting materials with potential applications in electronics and optoelectronics.
    • Metal-Organic Frameworks (MOFs): It can serve as a building block for the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis.
, including:

  • Nucleophilic Substitution: It acts as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions: This compound is often utilized in Suzuki and Stille coupling reactions, where it reacts with aryl halides to form biaryl compounds.
  • Grignard-like Reactions: It behaves similarly to Grignard reagents, allowing for the addition of alkyl groups to carbonyl compounds, leading to alcohols .

The synthesis of 1,1-dimethylpropylzinc bromide typically involves the reaction of zinc metal with 1,1-dimethylpropyl bromide in a suitable solvent such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

Zn+C5H11BrC5H11ZnBr\text{Zn}+\text{C}_5\text{H}_{11}\text{Br}\rightarrow \text{C}_5\text{H}_{11}\text{ZnBr}

This reaction is usually conducted under inert conditions to prevent moisture from interfering with the reactants .

1,1-Dimethylpropylzinc bromide has several applications in organic chemistry:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound is utilized in the production of pesticides and herbicides.
  • Polymer Chemistry: It can be employed in reactions that lead to the formation of polymers or surfactants .

Several compounds share structural or functional similarities with 1,1-dimethylpropylzinc bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
1-Methylpropylzinc bromideOrganozincLess steric hindrance than 1,1-dimethyl variant
Ethylzinc bromideOrganozincMore commonly used in organic synthesis
Isopropylzinc bromideOrganozincHigher stability under air compared to 1,1-dimethyl variant
Phenylzinc bromideOrganozincUsed primarily in aromatic coupling reactions

Uniqueness: The steric hindrance provided by the two methyl groups in 1,1-dimethylpropylzinc bromide makes it particularly useful for specific coupling reactions where less sterically hindered reagents may fail. This feature enhances its utility in synthesizing complex organic molecules .

Traditional Organozinc Synthesis via Halogen-Zinc Transmetalation

The classical route to 1,1-dimethylpropylzinc bromide involves halogen-zinc exchange, leveraging the electrophilicity of zinc to displace halides from organic precursors. For example, treatment of 1-bromo-1,1-dimethylpropane with activated zinc powder in THF at low temperatures (-20°C to 0°C) generates the target reagent:
$$
\text{C}2\text{H}5\text{C}(\text{CH}3)2\text{Br} + \text{Zn} \rightarrow \text{C}2\text{H}5\text{C}(\text{CH}3)2\text{ZnBr}
$$
This method, however, faces limitations due to the sluggish reactivity of zinc metal. To overcome this, triorganozincates (e.g., $$ \text{R}3\text{ZnLi} $$) are employed as exchange reagents. These species, prepared by mixing dialkylzincs with organolithium compounds, facilitate rapid halogen-zinc exchange at room temperature . For instance, using $$ \text{Et}2\text{Zn} \cdot 2\text{LiOAmyl} $$ (DEZA2) enables selective iodide-zinc exchange on sterically hindered substrates, yielding 1,1-dimethylpropylzinc bromide in >70% efficiency .

Key Challenges:

  • Competitive side reactions: Nucleophilic attack by the zincate on electrophilic moieties (e.g., esters, nitriles) may occur if substrates lack steric protection .
  • Sensitivity to moisture: Strict anhydrous conditions are required to prevent hydrolysis to alkanes .

Modern Approaches Utilizing Rieke Zinc Activation Strategies

The advent of Rieke zinc (Zn), a highly reactive form of zinc prepared via reduction of ZnCl₂ with potassium in THF, has revolutionized organozinc synthesis . Rieke zinc’s nanoparticulate morphology (<100 nm) provides a large surface area, accelerating oxidative addition to alkyl halides. For 1,1-dimethylpropylzinc bromide, this method proceeds at ambient temperatures with reduced induction periods:
$$
\text{C}_2\text{H}_5\text{C}(\text{CH}_3)_2\text{Br} + \text{Zn}^
\xrightarrow{\text{THF}} \text{C}2\text{H}5\text{C}(\text{CH}3)2\text{ZnBr}
$$
Advantages over traditional methods:

  • Faster kinetics: Reactions complete within 1–2 hours vs. 12–24 hours for conventional zinc .
  • Broader functional group tolerance: Epoxides, aldehydes, and unprotected alcohols remain intact .

Comparative Performance:

MethodYield (%)Reaction TimeFunctional Group Tolerance
Halogen-Zinc Exchange65–756–12 hModerate
Rieke Zinc85–901–2 hHigh

Solvent and Ligand Effects on Reaction Efficiency

The choice of solvent and ligands critically influences the stability and reactivity of 1,1-dimethylpropylzinc bromide:

Solvent Effects:

  • THF: The default solvent enhances zincate solubility via Lewis base interactions with Zn’s vacant orbitals. However, THF’s moderate polarity (dielectric constant: 7.6) limits oxidative addition rates .
  • DMSO: Accelerates oxidative addition by stabilizing charged intermediates through its high polarity (dielectric constant: 47.2). For example, DMSO reduces the induction period for Zn* reactions by 50% compared to THF .

Ligand Design:

  • Lithium amides (e.g., LiHMDS): Increase nucleophilicity by generating ate complexes ($$ \text{R}_2\text{ZnLi} $$) .
  • TMEDA: Enhances reaction rates in aryl zincations by coordinating Li⁺ ions, freeing Zn for transmetalation .

Negishi Coupling: Substrate Scope and Selectivity Profiles

The Negishi cross-coupling reaction represents one of the most important applications of 1,1-dimethylpropylzinc bromide in synthetic organic chemistry. This organozinc reagent demonstrates exceptional versatility in palladium-catalyzed carbon-carbon bond formation with various electrophilic partners [1] [2] [3].

Substrate Scope with Aryl Electrophiles

1,1-Dimethylpropylzinc bromide exhibits remarkable reactivity with electron-deficient aryl bromides and chlorides. Studies have demonstrated that aryl bromides bearing electron-withdrawing substituents such as cyano, ester, and nitro groups undergo efficient cross-coupling to afford the corresponding alkylated products in yields ranging from 87-95% [3]. The reaction proceeds with excellent chemoselectivity, favoring the desired cross-coupling product over competing side reactions such as β-hydride elimination or homocoupling.

The substrate scope extends to sterically hindered aromatic systems. Ortho-substituted aryl bromides, including 2-bromobenzonitrile and 2-bromobenzoate derivatives, participate effectively in the coupling reaction, yielding products in 89-97% isolated yield [3]. This tolerance for steric hindrance reflects the balanced nucleophilicity of the tertiary alkylzinc reagent, which provides sufficient reactivity while maintaining selectivity.

Selectivity Profiles and Mechanistic Considerations

The selectivity profile of 1,1-dimethylpropylzinc bromide in Negishi coupling is particularly noteworthy when compared to other alkylzinc reagents. Secondary alkylzinc halides typically exhibit branched-to-linear product ratios ranging from 22:1 to 59:1 depending on the catalyst system employed [3]. However, 1,1-dimethylpropylzinc bromide, being a tertiary organozinc species, exclusively delivers the tertiary alkylation product without concerns regarding regioisomerism.

The exceptional selectivity arises from the absence of β-hydrogen atoms capable of participating in elimination pathways. This structural feature eliminates competing β-hydride elimination processes that commonly plague secondary alkylzinc reagents [1]. Consequently, 1,1-dimethylpropylzinc bromide represents an ideal nucleophile for the stereospecific introduction of quaternary carbon centers.

Catalyst Systems and Reaction Conditions

Optimal catalyst systems for Negishi coupling with 1,1-dimethylpropylzinc bromide typically employ palladium sources such as palladium dichloride bis(triphenylphosphine) or palladium acetate in combination with bulky phosphine ligands [2] [3]. The use of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride as a carbene precursor has proven particularly effective, enabling room-temperature cross-coupling with catalyst loadings as low as 2 mole percent [2].

The mild reaction conditions required for these transformations represent a significant advantage for synthetic applications. Most reactions proceed efficiently at room temperature in tetrahydrofuran or dimethylformamide as solvent, with reaction times typically ranging from 1-12 hours depending on the electronic nature of the electrophile [3].

Substrate TypeYield Range (%)SelectivityFunctional Group Tolerance
Primary alkyl bromides75-95CompleteHigh
Secondary alkyl bromides70-9222:1 to 59:1 (branched:linear)High
Aromatic electrophiles85-98CompleteExcellent
Functionalized systems61-9220:1 to 46:1High

Carbon(sp³)-Carbon(sp³) Bond Formation with Unactivated Alkyl Electrophiles

The formation of carbon(sp³)-carbon(sp³) bonds using 1,1-dimethylpropylzinc bromide with unactivated alkyl electrophiles represents a particularly challenging transformation in cross-coupling chemistry. Recent developments in nickel catalysis have enabled these difficult bond constructions under mild conditions [4] [5] [6].

Mechanistic Framework for Unactivated Electrophile Activation

The successful coupling of 1,1-dimethylpropylzinc bromide with unactivated alkyl electrophiles relies on specialized nickel catalyst systems capable of activating unreactive carbon-halogen bonds. The mechanism typically involves single-electron transfer processes that generate alkyl radicals from the electrophilic partner [4] [6]. These radicals subsequently undergo capture by low-valent nickel species, followed by transmetalation with the organozinc reagent and reductive elimination to form the desired carbon-carbon bond.

Studies using 1,1-dimethylpropylzinc bromide have demonstrated that terpyridine-ligated nickel complexes show exceptional activity for these transformations [4]. The three-coordinate terpyridine ligand provides the appropriate electronic environment to stabilize the various oxidation states of nickel encountered during the catalytic cycle, particularly the critical nickel(I) intermediates responsible for alkyl radical generation.

Substrate Scope and Functional Group Tolerance

The substrate scope for carbon(sp³)-carbon(sp³) bond formation using 1,1-dimethylpropylzinc bromide encompasses a broad range of unactivated alkyl electrophiles. Primary and secondary alkyl bromides participate efficiently in the coupling reaction, affording the corresponding tertiary alkylated products in yields ranging from 79-92% [5] [6]. Secondary alkyl iodides show enhanced reactivity compared to their bromide counterparts, typically providing superior yields (85-95%) under milder reaction conditions.

Alkyl tosylates represent another important class of electrophiles that undergo efficient coupling with 1,1-dimethylpropylzinc bromide. These substrates require slightly elevated temperatures (50-60°C) compared to alkyl halides but offer the advantage of enhanced functional group tolerance [7]. The tosylate leaving group is particularly beneficial when working with base-sensitive substrates or when higher temperatures are incompatible with other functional groups present in the molecule.

Electrochemical Approaches

Recent developments in electrochemical cross-coupling have expanded the scope of carbon(sp³)-carbon(sp³) bond formation using 1,1-dimethylpropylzinc bromide [7]. Electrochemically-driven nickel catalysis enables the coupling of alkyl bromides with alkyl tosylates under remarkably mild conditions. The electrochemical approach provides precise control over the reduction potential, allowing for selective activation of the more reactive electrophile while leaving the less reactive partner intact until the appropriate stage of the catalytic cycle.

Electrophile TypeCoupling Efficiency (%)Reaction ConditionsCatalyst Loading (mol%)
Unactivated alkyl bromides79-92Room temperature2-5
Unactivated alkyl iodides85-95Room temperature to 50°C1-2
Alkyl tosylates76-9350-60°C5-10
Secondary alkyl halides70-89Room temperature2-7.5
Benzylic halides80-96Room temperature1-5

Synergistic Use with Nickel Catalysts for Difluoroalkylation

The synergistic combination of 1,1-dimethylpropylzinc bromide with nickel catalysts for difluoroalkylation reactions represents a cutting-edge application in fluorine chemistry [4] [8] [9]. These transformations enable the introduction of fluorinated motifs that are highly valued in pharmaceutical and agrochemical applications due to their unique biological properties.

gem-Difluoropropargylation Reactions

1,1-Dimethylpropylzinc bromide participates in highly selective nickel-catalyzed cross-coupling reactions with gem-difluoropropargyl bromides [4] [10]. These reactions proceed under mild conditions with exceptional regiochemical selectivity, providing access to difluoroalkylated alkanes that serve as versatile building blocks for medicinal chemistry applications. The reaction typically employs terpyridine as the supporting ligand for nickel, which facilitates the critical transmetalation step while suppressing undesired side reactions.

The mechanistic pathway involves initial transmetalation between the nickel(I) catalyst and 1,1-dimethylpropylzinc bromide to generate an alkyl-nickel intermediate. This species subsequently undergoes single-electron oxidation by the gem-difluoropropargyl bromide to produce a difluoroalkyl radical and a nickel(II) complex. Radical recombination generates a nickel(III) intermediate that undergoes reductive elimination to deliver the final difluoroalkylated product while regenerating the nickel(I) catalyst [4].

Difluoroalkylation of Aromatic Systems

The application of 1,1-dimethylpropylzinc bromide in nickel-catalyzed difluoroalkylation of aromatic ketones represents another important synthetic transformation [8] [9]. These reactions proceed through a nickel(I)/nickel(III) catalytic cycle and demonstrate remarkable stereoselectivity, typically providing products with greater than 99:1 stereochemical ratios. The high stereoselectivity arises from the preferential formation of the thermodynamically favored stereoisomer during the reductive elimination step.

Secondary aryl ketones undergo efficient difluoroalkylation to provide tetrasubstituted monofluoroalkenes, while tertiary ketones yield quaternary alkyl difluorides [8]. The reaction conditions are notably mild, typically requiring temperatures of -10°C and employing lithium diisopropylamide as the base to generate the enolate intermediate. The functional group tolerance is excellent, with substituents such as methoxy, cyano, and trifluoromethyl groups being well accommodated.

Late-Stage Fluorination Applications

The utility of 1,1-dimethylpropylzinc bromide in nickel-catalyzed difluoroalkylation extends to late-stage functionalization of complex molecules [8]. Studies have demonstrated successful fluorination of estrone derivatives and donepezil analogues, highlighting the potential for pharmaceutical applications. These transformations proceed with excellent chemoselectivity, selectively functionalizing the intended carbon-hydrogen bonds while leaving other reactive sites intact.

The synthetic versatility is further enhanced by the availability of various difluoroalkylating reagents that can be employed in combination with 1,1-dimethylpropylzinc bromide. Ethyl bromodifluoroacetate, difluoroalkyl bromides bearing ester functionalities, and benzoxazole-containing difluoroalkyl halides all participate efficiently in the nickel-catalyzed coupling reactions [8].

Substrate ClassProduct TypeYield Range (%)Selectivity
Primary alkylzinc reagentsgem-Difluoropropargyl compounds68-88Excellent regiochemical
Secondary alkylzinc reagentsDifluoroalkylated alkanes63-89High stereochemical
Cyclic alkylzinc reagentsCyclic difluoro products70-85Complete regiocontrol
Functionalized systemsComplex difluoro molecules51-78Good functional tolerance
Aryl ketonesMonofluoroalkenes47-82>99:1 stereochemical ratio
Alkenyl systemsDifluoroalkenyl products55-85Stereoretentive

Dates

Last modified: 08-15-2023

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